

Spectroscopic Analysis of Methylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	Methylboronic Acid
Cat. No.:	B051376

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Introduction

Methylboronic acid ($\text{CH}_3\text{B}(\text{OH})_2$) is a fundamental organoboron compound with significant applications in organic synthesis, sensor technology, and medicinal chemistry. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic data for **methylboronic acid**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended for researchers, scientists, and professionals in drug development who require detailed analytical data and protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **methylboronic acid** in solution. The key nuclei for analysis are ^1H (proton), ^{13}C , and ^{11}B .

^1H NMR Data

The proton NMR spectrum of **methylboronic acid** is characterized by signals corresponding to the methyl and hydroxyl protons. The chemical shift of the hydroxyl protons can be highly variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Assignment	Chemical Shift (δ) in ppm	Solvent
CH ₃	~0.3	DMSO-d ₆
OH	~5.5 (broad)	DMSO-d ₆

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For **methylboronic acid**, a single resonance is expected for the methyl carbon. The boron-carbon coupling can sometimes lead to peak broadening.

Assignment	Chemical Shift (δ) in ppm	Solvent
CH ₃	~-2.0 to -8.0	Not Specified

¹¹B NMR Data

¹¹B NMR is particularly useful for characterizing boron-containing compounds.[\[1\]](#) The chemical shift is sensitive to the coordination number and electronic environment of the boron atom.[\[1\]](#)[\[2\]](#) [\[3\]](#) For **methylboronic acid**, the boron is tricoordinate (sp² hybridized), which typically results in a chemical shift in the range of 28-33 ppm. The presence of hydroxyl groups results in a higher field resonance compared to corresponding alkylboranes.[\[4\]](#)

Assignment	Chemical Shift (δ) in ppm	Solvent
B(OH) ₂	~28.0 - 33.0	Not Specified

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of **methylboronic acid** is outlined below.

1. Sample Preparation:

- Weigh approximately 4-10 mg of **methylboronic acid**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
- The final concentration should be around 10% for optimal results.

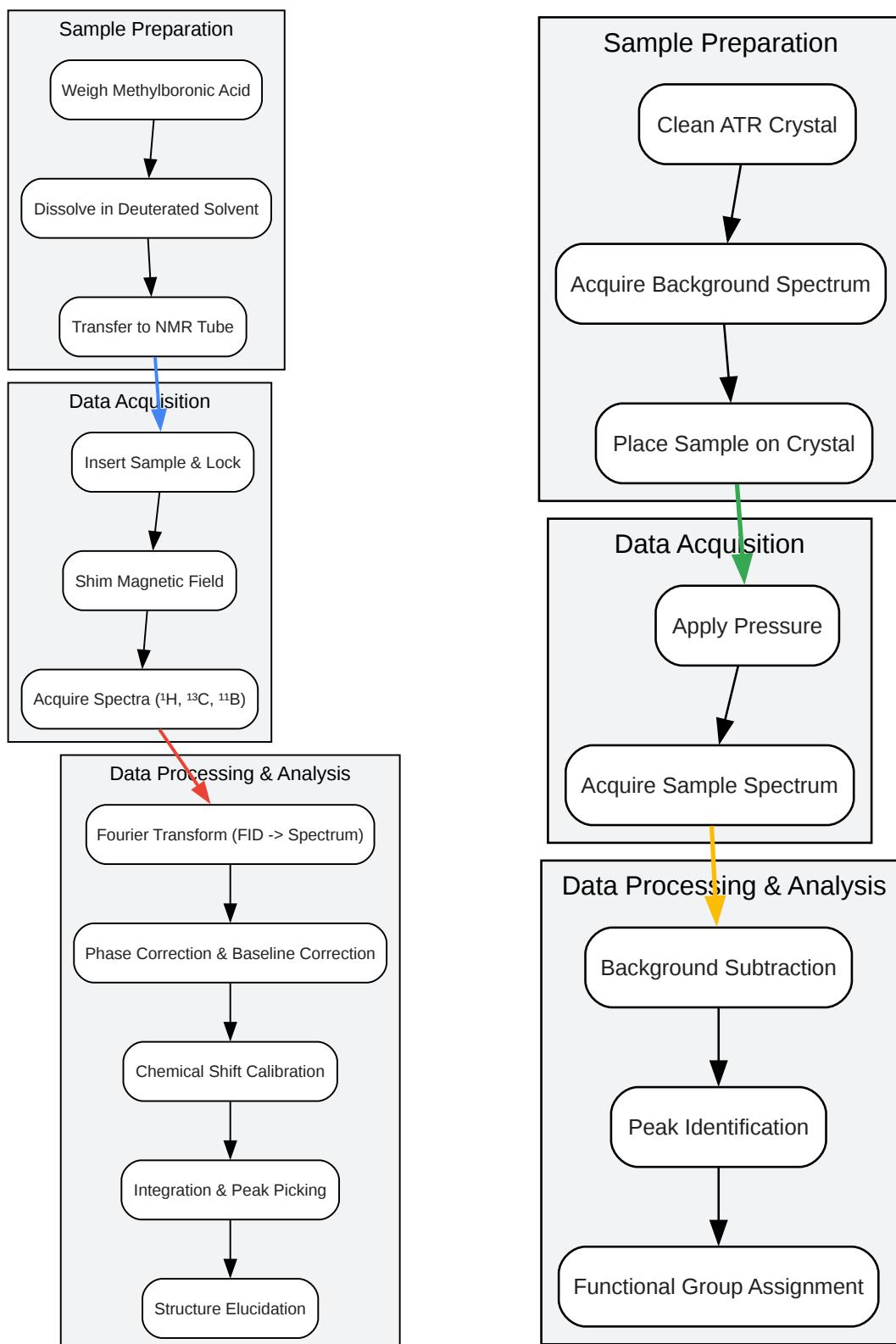
2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for high resolution and good line shape.
- Acquire the ¹H spectrum. A standard pulse program is typically sufficient.
- For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required.
- For ¹¹B NMR, use a specific boron probe or a broadband probe tuned to the ¹¹B frequency. A reference standard like BF₃·OEt₂ is used to set the chemical shift scale to 0 ppm.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.
- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale. For ¹H and ¹³C spectra, the residual solvent peak is often used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Workflow for NMR Spectroscopic Analysis

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